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2,5-Dioxoimidazolidine-4-carboxamide

Catalog No.
S795283
CAS No.
89033-45-4
M.F
C4H5N3O3
M. Wt
143.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioxoimidazolidine-4-carboxamide

CAS Number

89033-45-4

Product Name

2,5-Dioxoimidazolidine-4-carboxamide

IUPAC Name

2,5-dioxoimidazolidine-4-carboxamide

Molecular Formula

C4H5N3O3

Molecular Weight

143.1 g/mol

InChI

InChI=1S/C4H5N3O3/c5-2(8)1-3(9)7-4(10)6-1/h1H,(H2,5,8)(H2,6,7,9,10)

InChI Key

FJCLSLJIRFXGHB-UHFFFAOYSA-N

SMILES

C1(C(=O)NC(=O)N1)C(=O)N

Canonical SMILES

C1(C(=O)NC(=O)N1)C(=O)N

Biochemistry

Application Summary: 2,5-Dioxoimidazolidine-4-carboxamide is utilized in biochemistry for the synthesis of various biochemical compounds due to its reactive nature and ability to form stable structures .

Experimental Methods: The compound is often used in reactions requiring carboxamide functionalities. It is typically handled in a controlled laboratory environment, with precise measurements and reaction conditions to ensure the desired outcome.

Results and Outcomes: The use of this compound in biochemical syntheses has resulted in the creation of numerous molecules with potential therapeutic applications. Its role is pivotal in the development of new drugs and biochemical agents.

Pharmaceutical Research

Application Summary: In pharmaceutical research, 2,5-Dioxoimidazolidine-4-carboxamide serves as a building block for the development of novel medications .

Experimental Methods: Researchers employ this compound in drug design and discovery processes, often using computational models followed by in-vitro and in-vivo testing to evaluate efficacy and safety.

Results and Outcomes: The compound has led to the discovery of new drugs with improved pharmacokinetic properties and reduced side effects, enhancing treatment options for various diseases.

Materials Science

Application Summary: This compound is investigated for its potential use in creating new materials with unique properties, such as enhanced durability or thermal stability .

Experimental Methods: Material scientists use 2,5-Dioxoimidazolidine-4-carboxamide in polymerization reactions and as a cross-linking agent to develop new polymeric materials.

Results and Outcomes: The research has yielded materials with promising applications in industries ranging from automotive to aerospace, where material performance is critical.

Environmental Science

Application Summary: In environmental science, the compound is explored for its ability to break down pollutants and as an intermediate in the synthesis of environmentally friendly products .

Experimental Methods: Environmental scientists apply this compound in catalytic processes and study its degradation pathways to understand its environmental impact.

Results and Outcomes: The studies have shown that 2,5-Dioxoimidazolidine-4-carboxamide can be used to create safer alternatives to traditional chemicals that are harmful to the environment.

Analytical Chemistry

Application Summary: Analytical chemists use 2,5-Dioxoimidazolidine-4-carboxamide in the development of analytical methods for detecting various substances .

Experimental Methods: The compound is used as a standard or reagent in chromatography and spectrometry techniques to calibrate instruments and ensure accurate measurements.

Results and Outcomes: The application of this compound in analytical chemistry has improved the precision and reliability of analytical methods, which is crucial for scientific research and quality control in manufacturing.

Medical Diagnostics

Application Summary: 2,5-Dioxoimidazolidine-4-carboxamide is researched for its use in diagnostic assays and imaging techniques due to its reactive groups that can bind to biomarkers .

Experimental Methods: Medical researchers incorporate this compound into diagnostic tests, where it reacts with specific biomarkers to indicate the presence of certain diseases.

Results and Outcomes: The use of this compound in medical diagnostics has contributed to the development of more sensitive and specific tests, aiding in early detection and improved patient outcomes.

Chemical Synthesis

Application Summary: 2,5-Dioxoimidazolidine-4-carboxamide is a versatile reagent in chemical synthesis, particularly in the construction of heterocyclic compounds .

Experimental Methods: Chemists utilize this compound in various organic synthesis reactions, such as cyclization processes, due to its reactive carboxamide group. The reactions are often carried out under inert atmospheres and monitored using techniques like NMR spectroscopy.

Results and Outcomes: The application of this compound in chemical synthesis has led to the production of a wide range of heterocyclic molecules, which are crucial in the development of pharmaceuticals and agrochemicals.

Nanotechnology

Application Summary: In nanotechnology, 2,5-Dioxoimidazolidine-4-carboxamide is explored for its potential to stabilize nanoparticles and improve their functional properties .

Experimental Methods: Nanotechnologists employ this compound in the synthesis of nanoparticles, often using sol-gel processes or chemical reduction methods, to control particle size and surface chemistry.

Results and Outcomes: Research has shown that nanoparticles stabilized with this compound exhibit enhanced properties, such as increased catalytic activity or improved drug delivery capabilities.

Catalysis

Application Summary: This compound is studied for its role as a ligand in catalytic systems, which can enhance the efficiency of various chemical reactions .

Experimental Methods: Catalysis researchers use 2,5-Dioxoimidazolidine-4-carboxamide to synthesize catalysts and study their behavior in reactions, often employing advanced spectroscopic methods to understand the mechanisms involved.

Results and Outcomes: The development of catalysts involving this compound has resulted in more sustainable and cost-effective industrial processes.

Agrochemical Development

Application Summary: 2,5-Dioxoimidazolidine-4-carboxamide is used in the development of new agrochemicals, such as pesticides and herbicides, due to its biological activity .

Experimental Methods: Agrochemical scientists incorporate this compound into the design of new formulations, conducting extensive field trials to assess their efficacy and environmental impact.

Results and Outcomes: The use of this compound in agrochemicals has led to the creation of products that are more effective against pests and less harmful to non-target organisms and the environment.

Food Chemistry

Application Summary: The compound finds applications in food chemistry for the synthesis of food additives and the improvement of food packaging materials .

Experimental Methods: Food chemists use 2,5-Dioxoimidazolidine-4-carboxamide in the development of new food additives, testing their stability and interactions with food components under various conditions.

Results and Outcomes: Research has resulted in the enhancement of food quality and safety, with the compound contributing to the development of better food preservation techniques.

Computational Chemistry

Application Summary: In computational chemistry, this compound is modeled to predict its behavior in various environments and its interactions with other molecules .

2,5-Dioxoimidazolidine-4-carboxamide is a heterocyclic organic compound characterized by its imidazolidine ring structure, which contains two carbonyl groups (dioxo) and a carboxamide functional group. The molecular formula for this compound is C5H6N4O3, and it has a CAS number of 89033-45-4. The compound is notable for its potential applications in various fields, including medicinal chemistry and catalysis.

  • There is no information available on the mechanism of action for this specific compound.
  • No safety information is currently available on 2,5-Dioxoimidazolidine-4-carboxamide.

The chemical reactivity of 2,5-dioxoimidazolidine-4-carboxamide can be attributed to the presence of both the carbonyl and amide functionalities. It can undergo several types of reactions:

  • Hydrolysis: In the presence of aqueous acid, 2,5-dioxoimidazolidine-4-carboxamide may hydrolyze to yield corresponding diamines and aldehydes .
  • Condensation Reactions: The compound can participate in condensation reactions with various nucleophiles, leading to the formation of more complex structures.
  • Oxidation: It can also be oxidized to yield other derivatives, as seen in studies involving uric acid oxidation to imidazolidine derivatives .

The synthesis of 2,5-dioxoimidazolidine-4-carboxamide can be achieved through various methods:

  • Condensation Reactions: This involves the reaction of appropriate amines with dicarbonyl compounds under controlled conditions.
  • Oxidative Processes: As noted in literature, oxidation processes can convert simpler precursors such as uric acid into more complex imidazolidine derivatives .
  • Commercial Synthesis: This compound is available for purchase from chemical suppliers like Sigma-Aldrich and Smolecule, which indicates established synthetic pathways for its production .

The applications of 2,5-dioxoimidazolidine-4-carboxamide span several fields:

  • Catalysis: Used as a ligand to enhance reaction efficiencies in various catalytic systems.
  • Agriculture: Potential use as a selective herbicide due to its biological activity .
  • Pharmaceuticals: Investigated for potential therapeutic roles due to its structural properties.

Interaction studies involving 2,5-dioxoimidazolidine-4-carboxamide focus on its behavior in biological systems and its efficacy as a ligand. These studies often assess how the compound interacts with enzymes or other biological molecules, which can provide insights into its mechanism of action and potential therapeutic applications.

Several compounds exhibit structural similarities to 2,5-dioxoimidazolidine-4-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamideSimilar core structure with ethyl and methoxyamino substituentsEnhanced solubility and potential biological activity due to substituents
4-Hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acidHydroxyl group addition alters reactivityMay exhibit different biological interactions due to hydroxyl presence
5-Ureido-2,4-dioxoimidazolidineUreido group changes functional characteristicsPotentially different biological roles compared to amide derivatives

The uniqueness of 2,5-dioxoimidazolidine-4-carboxamide lies in its specific combination of functionalities that allow it to serve distinct roles in catalysis and potential therapeutic applications while maintaining structural integrity similar to other imidazolidines.

XLogP3

-1.3

Other CAS

89033-45-4

Dates

Last modified: 08-15-2023

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